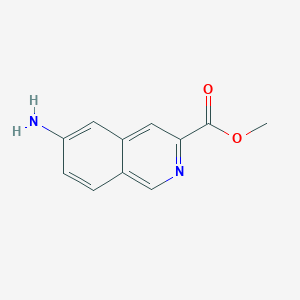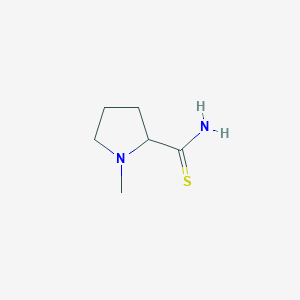
1-Methylpyrrolidine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyrrolidine-2-carbothioamide is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a carbothioamide functional group. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrrolidine-2-carbothioamide typically involves the reaction of 1-methylpyrrolidine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Starting Materials: 1-Methylpyrrolidine and thiocarbamoyl chloride.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted carbothioamides.
Scientific Research Applications
1-Methylpyrrolidine-2-carbothioamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidine-2-carbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is facilitated by the carbothioamide group, which can undergo nucleophilic attack .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Proteins: It can bind to proteins, altering their structure and function.
Comparison with Similar Compounds
1-Methylpyrrolidine-2-carbothioamide can be compared with other similar compounds such as:
1-Methylpyrrolidine: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
2-Methylpyrrolidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
N-Methylpyrrolidine-1-carbothioamide: Similar compound with slight structural variations, affecting its chemical and biological properties.
Uniqueness: The presence of both the methyl group and the carbothioamide functional group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other related compounds .
Properties
Molecular Formula |
C6H12N2S |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-methylpyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C6H12N2S/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) |
InChI Key |
BHERORJBGIWQOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


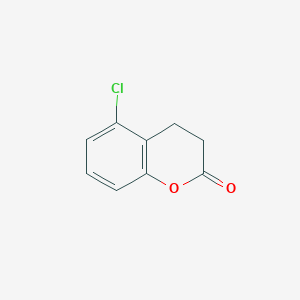
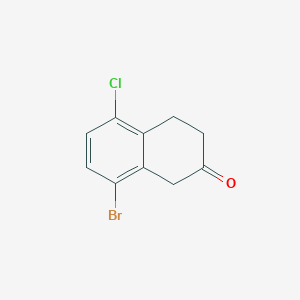
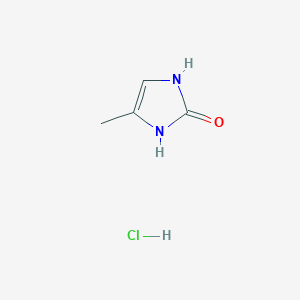
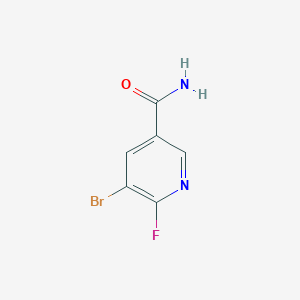
![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)



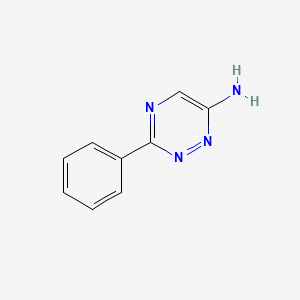

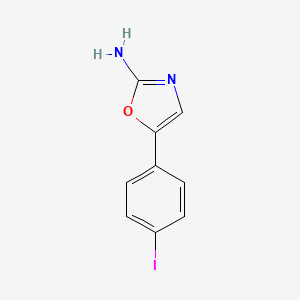
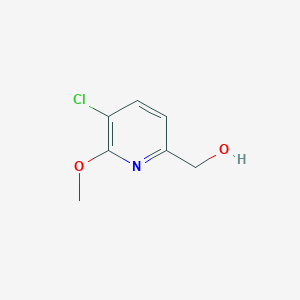
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
